molecular formula C12H10BClO2 B3081676 (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1107603-42-8

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B3081676
CAS No.: 1107603-42-8
M. Wt: 232.47 g/mol
InChI Key: JMYLBKPHIHRJDY-UHFFFAOYSA-N
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Description

(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a chlorine substituent at the 3’ position. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a halogenated biphenyl precursor. One common method is the palladium-catalyzed borylation of 3’-chloro-[1,1’-biphenyl] using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of (3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological interactions involving boronic acids.

    Medicine: Investigated for its potential in developing boron-containing drugs, including protease inhibitors and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with active site serines in proteases, leading to the formation of a stable boronate ester complex. This interaction blocks the enzyme’s activity and can be used to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the biphenyl structure and chlorine substituent, making it less versatile in certain synthetic applications.

    (4’-Chloro-[1,1’-biphenyl]-4-yl)boronic Acid: Similar structure but with the chlorine substituent at the 4’ position, which can lead to different reactivity and selectivity in chemical reactions.

    (3’-Methyl-[1,1’-biphenyl]-3-yl)boronic Acid: Contains a methyl group instead of chlorine, affecting its electronic properties and reactivity.

Uniqueness

(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to the presence of both the boronic acid and chlorine substituent on the biphenyl structure.

Properties

IUPAC Name

[3-(3-chlorophenyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLBKPHIHRJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=CC=C2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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